molecular formula C9H11BrO2S B3060664 Tert-butyl 5-bromothiophene-2-carboxylate CAS No. 62224-20-8

Tert-butyl 5-bromothiophene-2-carboxylate

Cat. No. B3060664
CAS RN: 62224-20-8
M. Wt: 263.15 g/mol
InChI Key: HFPUIDDBBWKTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06649657B2

Procedure details

To a mixture of anhydrous MgSO4 (11.60 g, 96.4 mmol) in 100 mL CH2Cl2 was added concentrated H2SO4 (1.45 mL, 24.1 mmol) and the mixture was stirred for 15 minutes followed by addition of 5-bromo-thiophene-2-carboxylic acid (5.0 g, 24.1 mmol). After stirring for 1 minute, tert-butanol (11.6 g, 20 mmol) was added and the reaction was stirred at room temperature for 18 h. The reaction was quenched with saturated NaHCO3. The layers were separated, the aqueous layer was extracted with CH2Cl2, and the combined organic layers were dried over MgSO4. The organic solution was concentrated to give a clear oil which was purified via medium pressure chromatography (3% EtOAc in hexanes) to afford the title compound (4.97 g). 1H NMR (400 MHz, CDC13) δ 7.45 (d, 1H), 7.02 (d, 1H), 1.54 (s, 9H).
Name
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
11.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]S([O-])(=O)=O.[Mg+2].OS(O)(=O)=O.[Br:12][C:13]1[S:17][C:16]([C:18]([OH:20])=[O:19])=[CH:15][CH:14]=1.[C:21](O)([CH3:24])([CH3:23])[CH3:22]>C(Cl)Cl>[C:21]([O:19][C:18]([C:16]1[S:17][C:13]([Br:12])=[CH:14][CH:15]=1)=[O:20])([CH3:24])([CH3:23])[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.45 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(S1)C(=O)O
Step Four
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 minute
Duration
1 min
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
to give a clear oil which
CUSTOM
Type
CUSTOM
Details
was purified via medium pressure chromatography (3% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C=1SC(=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.97 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.